REACTION_CXSMILES
|
[Mg:1].[Br:2][CH:3]=[CH:4][CH3:5].[F:6][CH2:7][C:8]#[N:9].[C-:10]#[N:11].[Na+].[Cl-].[NH4+].O1C[CH2:18][CH2:17][CH2:16]1>O>[CH:16]([Mg:1][Br:2])=[CH:17][CH3:18].[F:6][CH2:7][C:8]([NH2:9])([CH:3]=[CH:4][CH3:5])[C:10]#[N:11] |f:3.4,5.6|
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
BrC=CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
FCC#N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the Grignard solution from the excess of magnesium
|
Type
|
CUSTOM
|
Details
|
After saturation with sodium chloride, the tetrahydrofuran layer is separated
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=CC)[Mg]Br
|
Name
|
|
Type
|
product
|
Smiles
|
FCC(C#N)(C=CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |